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Compound of Interest

Compound Name: Fgfr4-IN-20

Cat. No.: B15578225 Get Quote

A Note on "Fgfr4-IN-20": Publicly available data for a compound specifically designated "Fgfr4-
IN-20" could not be located. Therefore, this guide provides a comparative analysis between

Infigratinib and Fisogatinib (BLU-554), a well-characterized, potent, and highly selective FGFR4

inhibitor with substantial preclinical and clinical data, serving as a representative for a selective

FGFR4-targeted agent.

This guide offers a detailed comparison of the in vivo performance, mechanism of action, and

experimental protocols for Infigratinib, a pan-FGFR inhibitor, and Fisogatinib, a selective

FGFR4 inhibitor. The information is intended for researchers, scientists, and professionals in

drug development to facilitate an objective evaluation of these two compounds.

Overview of the Compounds
Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth

factor receptors (FGFRs), demonstrating potent activity against FGFR1, FGFR2, and FGFR3.

[1][2] It is considered a pan-FGFR inhibitor, though it exhibits lower potency against FGFR4.[3]

Infigratinib has shown significant clinical activity in patients with cancers harboring FGFR2

fusions, such as cholangiocarcinoma.[1]

Fisogatinib (BLU-554) is an orally available, potent, and highly selective inhibitor of FGFR4.[4]

[5] It is designed to target cancers driven by aberrant FGFR4 signaling, which is often mediated

by its ligand, FGF19.[4][5] Fisogatinib has been investigated in clinical trials for hepatocellular

carcinoma (HCC) with FGF19 overexpression.[4][6]
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Data Presentation
Table 1: Mechanism of Action and Target Profile

Feature Infigratinib Fisogatinib (BLU-554)

Primary Targets FGFR1, FGFR2, FGFR3[1][2] FGFR4[4][5]

Mechanism of Action
ATP-competitive inhibitor of the

FGFR kinase domain[1][3]

Binds to and blocks the

activation of FGFR4 by its

ligand, FGF19[5][7]

Binding Mode
Reversible, ATP-competitive[1]

[3]

Not explicitly stated in the

provided results

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)
Kinase Infigratinib (nM) Fisogatinib (BLU-554) (nM)

FGFR1 Potent inhibitor (low nM)[1] 624 - 2203[8]

FGFR2 Potent inhibitor (low nM)[1] 624 - 2203[8]

FGFR3 Potent inhibitor (low nM)[1] 624 - 2203[8]

FGFR4
Lower potency compared to

FGFR1-3[3]
5[8]

Table 3: In Vivo Efficacy in Xenograft Models
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Parameter Infigratinib Fisogatinib (BLU-554)

Cancer Model
Gastrointestinal Stromal Tumor

(GIST)[9][10], HCC[11]

Hepatocellular Carcinoma

(HCC)[4][12]

Xenograft Type
Patient- and cell-line-derived[9]

[10]

Cell-line (Hep3B) and patient-

derived (LIX-066)[4][12]

Animal Model nu/nu NMRI mice[9][10]
Not explicitly stated in the

provided results

Administration Oral gavage[11] Oral[8]

Dosing 10 to 30 mg/kg, once daily[11] 10 mg/kg[8]

Observed Effect

Did not show anti-tumor effect

in the specific GIST models

tested[9]

Induced tumor regression in

liver cancer models[8]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: FGFR4 Signaling Pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15578225?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General In Vivo Xenograft Experimental Workflow
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Caption: General In Vivo Xenograft Experimental Workflow.
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Experimental Protocols
Protocol 1: Infigratinib In Vivo Xenograft Efficacy Study
in GIST Models[9][10]

Animal Model: 6-7 week old female immunodeficient nu/nu NMRI mice were used.[10][11]

Tumor Implantation: Human gastrointestinal stromal tumor (GIST) tissue from patient- or cell-

line-derived xenografts was subcutaneously implanted into the flanks of the mice.[9][10]

Treatment Groups: Once tumors were established, mice were randomized into treatment and

control groups.[11]

Drug Administration: Infigratinib was administered, typically via oral gavage, at doses ranging

from 10 to 30 mg/kg once daily.[11] The control group received the vehicle buffer.[11]

Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.[11]

Animal body weight and general health were monitored as indicators of toxicity.[10]

Endpoint and Analysis: At the end of the study (due to tumor size limits or pre-defined study

duration), tumors were collected for further analysis.[11] Pharmacodynamic effects on

signaling pathways were assessed using methods like Western blotting on tumor lysates to

measure the phosphorylation of downstream targets like FRS2 and ERK.[1]

Protocol 2: Fisogatinib In Vivo Xenograft Efficacy Study
in HCC Models[4][12]

Animal Model: Immunocompromised mice were used for tumor xenografts.

Tumor Implantation: Human hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B) or

patient-derived xenograft tissues (e.g., LIX-066) with known FGF19 expression were

implanted subcutaneously.[4][12]

Treatment Groups: Mice with established tumors were randomized into vehicle control and

Fisogatinib treatment groups.
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Drug Administration: Fisogatinib was administered orally.[8] A dose of 10 mg/kg has been

reported in preclinical models.[8]

Monitoring: Tumor growth was monitored over time by caliper measurements.

Endpoint and Analysis: The primary endpoint was the change in tumor volume compared to

the control group.[4][12] At the end of the study, tumors could be harvested to assess target

engagement and downstream pathway modulation, for instance, by measuring the levels of

phosphorylated FGFR4.

Conclusion
This guide provides a comparative overview of Infigratinib and the selective FGFR4 inhibitor,

Fisogatinib. Infigratinib is a pan-FGFR inhibitor with demonstrated clinical efficacy in cancers

with FGFR1-3 alterations.[1] In contrast, Fisogatinib is a highly selective FGFR4 inhibitor that

has shown promise in preclinical and early clinical studies of cancers driven by the FGF19-

FGFR4 signaling axis, particularly hepatocellular carcinoma.[4][6] The choice between a pan-

FGFR inhibitor and a selective FGFR4 inhibitor would depend on the specific genetic drivers of

the cancer being studied. The provided experimental protocols and diagrams offer a

foundational understanding for designing and interpreting in vivo studies involving these

classes of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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